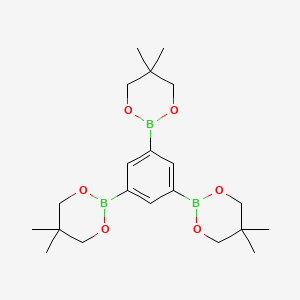
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of three boronic ester groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene typically involves the reaction of 1,3,5-tribromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding boranes.
Substitution: The boronic ester groups can be substituted with other functional groups through Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted benzene derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene involves the interaction of its boronic ester groups with various molecular targets. In biological systems, the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and drug delivery. The boronic ester groups can also participate in coordination chemistry, forming stable complexes with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar structure but with different substituents on the boronic ester groups.
1,3,5-Tris(1-imidazolyl)benzene: Contains imidazole groups instead of boronic esters.
1,3,5-Tris(diphenylamino)benzene: Features diphenylamino groups instead of boronic esters.
Uniqueness
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene is unique due to its specific boronic ester groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .
Propiedades
Fórmula molecular |
C21H33B3O6 |
|---|---|
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
2-[3,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C21H33B3O6/c1-19(2)10-25-22(26-11-19)16-7-17(23-27-12-20(3,4)13-28-23)9-18(8-16)24-29-14-21(5,6)15-30-24/h7-9H,10-15H2,1-6H3 |
Clave InChI |
OPIMIGZFGLGBQL-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)B3OCC(CO3)(C)C)B4OCC(CO4)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


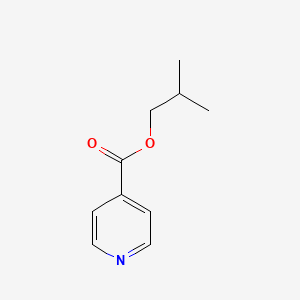
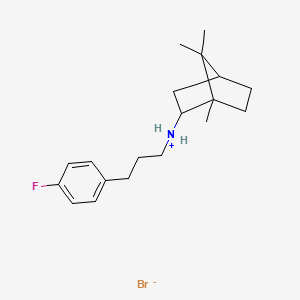
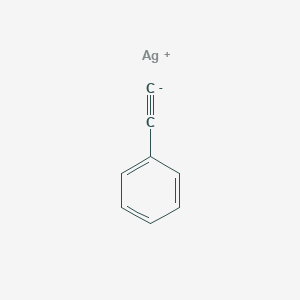
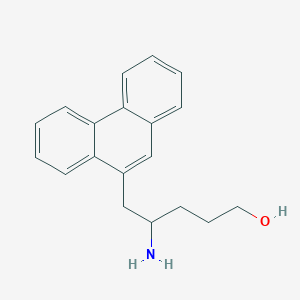
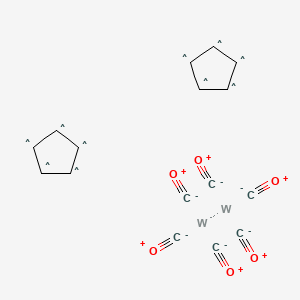




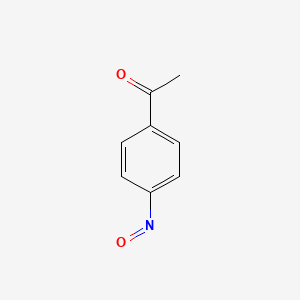
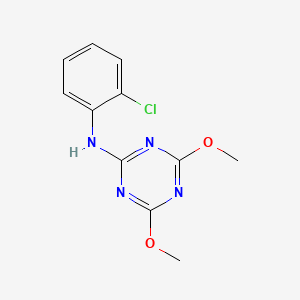
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)
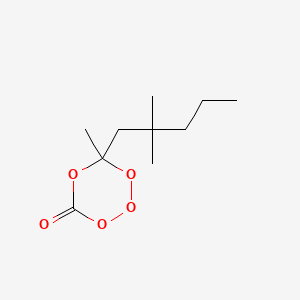
![N-[4-(Bromomethyl)-2-nitrophenyl]acetamide](/img/structure/B13742688.png)
